molecular formula C16H13F3N2O2 B2949131 2-phenyl-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]acetohydrazide CAS No. 868630-55-1

2-phenyl-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]acetohydrazide

Cat. No.: B2949131
CAS No.: 868630-55-1
M. Wt: 322.287
InChI Key: CUMUUNZCUWKTEI-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-phenyl-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]acetohydrazide is an acetohydrazide derivative featuring a phenyl group at the 2-position and a 4-(trifluoromethoxy)benzylidene moiety connected via an imine bond (E-configuration). Its synthesis likely follows standard hydrazone formation protocols, involving condensation of 2-phenylacetohydrazide with 4-(trifluoromethoxy)benzaldehyde in ethanol under acidic conditions, as seen in analogous syntheses .

Properties

IUPAC Name

2-phenyl-N-[(E)-[4-(trifluoromethoxy)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2/c17-16(18,19)23-14-8-6-13(7-9-14)11-20-21-15(22)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMUUNZCUWKTEI-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Core Structure Differences
  • Diclofenac Hydrazones (–3): These derivatives incorporate a 2-(2,6-dichloroanilino)phenyl core, a hallmark of diclofenac analogs known for cyclooxygenase (COX) inhibition.
  • Benzothiazole Acylhydrazones () : These feature a benzothiazole-thioacetohydrazide core, optimized for anticancer activity. The target compound’s phenyl-acetohydrazide structure may prioritize different biological targets, such as inflammation or microbial pathways .
Benzylidene Substituent Comparisons

The 4-(trifluoromethoxy)phenyl group in the target compound is distinct from substituents in other hydrazones:

Compound Class Substituent on Benzylidene Key Properties Reference
Target Compound 4-Trifluoromethoxy Strong electron-withdrawing, lipophilic
Diclofenac Hydrazones 3-Methoxy, 3-Ethoxy-4-hydroxy Electron-donating, moderate polarity
Fluorinated Imines () 4-Fluoro-2-hydroxy Enhanced metabolic stability
Anticancer Hydrazones () 4-Fluoro, 4-Nitro Improved DNA interaction, cytotoxicity

The trifluoromethoxy group combines steric bulk (-OCH₂CF₃) with strong electron-withdrawing effects, likely increasing metabolic stability and membrane permeability compared to methoxy or hydroxy analogs .

Physicochemical Properties

  • Melting Points : Trimethoxy-substituted hydrazones (e.g., compound 9 in ) exhibit high melting points (248–250°C) due to crystallinity from symmetric substituents. The bulkier trifluoromethoxy group may reduce crystallinity, lowering the target compound’s melting point .

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